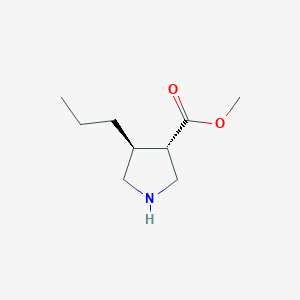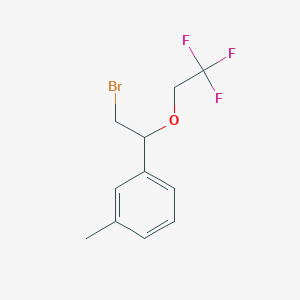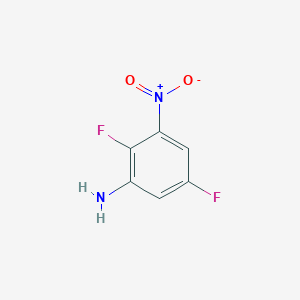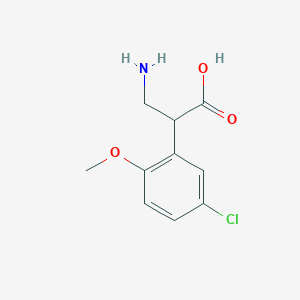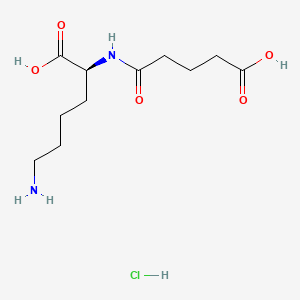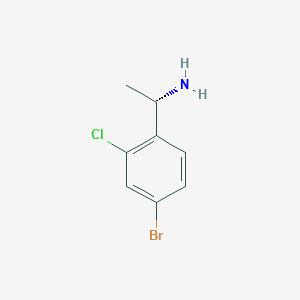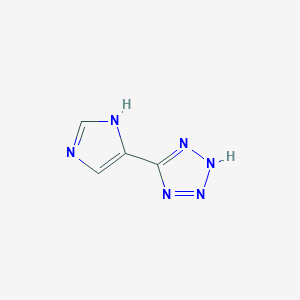
4-Bromo-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring .
科学研究应用
4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.
Biological Research: It is used in studies investigating the mechanisms of action of various enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar structural features.
2-Bromo-1-methyl-1H-imidazole: Another brominated imidazole compound with different substitution patterns.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: A compound with a similar brominated imidazole ring but different functional groups.
Uniqueness
4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with molecular targets, making it a versatile compound in scientific research .
属性
分子式 |
C9H12BrN5 |
|---|---|
分子量 |
270.13 g/mol |
IUPAC 名称 |
4-bromo-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12BrN5/c1-7-12-2-3-14(7)4-5-15-6-8(10)9(11)13-15/h2-3,6H,4-5H2,1H3,(H2,11,13) |
InChI 键 |
YZFASXYYQUEEIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1CCN2C=C(C(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


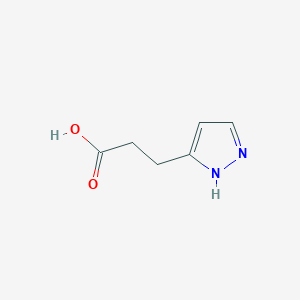
![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
